molecular formula C13H12N6O3 B4594924 5-methyl-2-[(3-nitrobenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-methyl-2-[(3-nitrobenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4594924
M. Wt: 300.27 g/mol
InChI Key: DRSYUJMADYDIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-[(3-nitrobenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C13H12N6O3 and its molecular weight is 300.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.09708827 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have explored the synthesis, crystal structure, spectroscopic characterization, and antibacterial activity of novel derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring. For instance, a novel derivative was synthesized and its structure was characterized by X-ray diffraction and spectroscopic techniques, showing antibacterial activity against Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019).

Antitumor and Antiviral Activities

Another area of research involves the design, synthesis, and evaluation of antitumor and antiviral activities. Compounds based on the triazolo[1,5-a]pyrimidine structure have been prepared and evaluated in vitro for their potential antitumor and antiviral properties (Islam, Ashida, & Nagamatsu, 2008).

Anti-tumor Activity and Mechanisms

Further studies have examined the anti-tumor activity of novel triazolo[1,5-a]pyrimidine compounds on cancer cells, focusing on the induction of cellular apoptosis and inhibition of the epithelial-to-mesenchymal transition process. These compounds showed promising anti-cancer effects in various cancer cell lines, indicating their potential as anti-cancer drugs (Safari et al., 2020).

Antimicrobial Activities

The synthesis of new derivatives and their antimicrobial activities have been a significant focus, demonstrating the potential of triazolo[1,5-a]pyrimidine derivatives as antimicrobial agents (Hossain & Bhuiyan, 2009).

Promising Antiviral Drug

The electrochemical transformations and potential as an antiviral drug of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide derivatives have also been investigated, showcasing their promising applications in antiviral therapies (Ivoilova et al., 2021).

Properties

IUPAC Name

5-methyl-2-[(3-nitrophenyl)methylamino]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O3/c1-8-5-11(20)18-13(15-8)16-12(17-18)14-7-9-3-2-4-10(6-9)19(21)22/h2-6H,7H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSYUJMADYDIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)NCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-2-[(3-nitrobenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
Reactant of Route 2
5-methyl-2-[(3-nitrobenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 3
Reactant of Route 3
5-methyl-2-[(3-nitrobenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 4
5-methyl-2-[(3-nitrobenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 5
Reactant of Route 5
5-methyl-2-[(3-nitrobenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 6
Reactant of Route 6
5-methyl-2-[(3-nitrobenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.